molecular formula C21H23N5O2 B12243441 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B12243441
M. Wt: 377.4 g/mol
InChI Key: HUQINOGRHGVDGP-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a unique structure combining imidazo[1,2-b]pyridazine and piperidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

A specific example includes the reaction of (2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethyl morpholine with respective boronic acid substrates in the presence of Pd(dppf)2Cl2 and K3PO4 in degassed acetonitrile and water, heated at 160°C in a sealed microwave vial .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its role as a kinase inhibitor. It targets specific kinases, such as the transforming growth factor-β activated kinase (TAK1), inhibiting their enzymatic activity at nanomolar concentrations . This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C21H23N5O2/c27-21(17-3-1-2-10-22-17)25-11-8-15(9-12-25)14-28-20-7-6-19-23-18(16-4-5-16)13-26(19)24-20/h1-3,6-7,10,13,15-16H,4-5,8-9,11-12,14H2

InChI Key

HUQINOGRHGVDGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=CC=CC=N5

Origin of Product

United States

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